molecular formula C4H7BrMg B1591141 Magnesium;cyclobutane;bromide CAS No. 13384-48-0

Magnesium;cyclobutane;bromide

Cat. No.: B1591141
CAS No.: 13384-48-0
M. Wt: 159.31 g/mol
InChI Key: QRUDPBHCPMSJFN-UHFFFAOYSA-M
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Description

Magnesium cyclobutane bromide (hypothetical formula: C₄H₇MgBr) is a specialized Grignard reagent featuring a cyclobutane ring bonded to a magnesium-bromide group. Cyclobutane-containing compounds are notable for their conformational strain due to the four-membered ring, which can influence reactivity and stability in synthetic applications .

Grignard reagents like magnesium cyclobutane bromide are typically synthesized via the reaction of cyclobutyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF), following established protocols for alkyl/aryl magnesium halides . The cyclobutane ring introduces steric and electronic effects that differentiate this reagent from linear or less strained analogues.

Properties

IUPAC Name

magnesium;cyclobutane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUDPBHCPMSJFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456091
Record name Magnesium, bromocyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13384-48-0
Record name Magnesium, bromocyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;cyclobutane;bromide is typically prepared by the reaction of cyclobutyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:

Cyclobutyl bromide+MagnesiumThis compound\text{Cyclobutyl bromide} + \text{Magnesium} \rightarrow \text{this compound} Cyclobutyl bromide+Magnesium→this compound

The reaction conditions include:

    Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with inert gas purging systems

    Solvent Recovery: Systems to recover and recycle solvents

    Safety Measures: Strict control of moisture and oxygen to prevent side reactions

Chemical Reactions Analysis

Types of Reactions

Magnesium;cyclobutane;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Solvents: Anhydrous diethyl ether, THF

    Temperature: Typically room temperature to reflux

    Acid Workup: Hydrochloric acid or sulfuric acid to protonate the reaction intermediates

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used

    Coupled Products: Complex organic molecules with new carbon-carbon bonds

Scientific Research Applications

Magnesium;cyclobutane;bromide has several applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Involved in the preparation of polymers and advanced materials.

    Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry.

    Industrial Chemistry: Employed in the large-scale production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of magnesium;cyclobutane;bromide involves its nucleophilic attack on electrophilic centers. The magnesium atom polarizes the carbon-bromine bond, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The general mechanism is as follows:

    Formation of the Grignard Reagent: Magnesium inserts into the carbon-bromine bond.

    Nucleophilic Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon.

    Formation of Alkoxide: The intermediate alkoxide is formed.

    Protonation: The alkoxide is protonated to form the final alcohol product.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Magnesium Bromide Derivatives

Compound Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Features
Magnesium bromide hexahydrate MgBr₂·6H₂O 202.13 2.0 (25°C) Hygroscopic, ionic structure
Ethyl magnesium bromide C₂H₅MgBr 133.28 ~1.2 (in THF) Linear alkyl chain, high nucleophilicity
Vinyl magnesium bromide C₂H₃MgBr 131.26 ~1.1 (in THF) Sp² hybridization, conjugated system
Magnesium cyclobutane bromide C₄H₇MgBr ~191.34* ~1.3 (in THF)* Cyclobutane ring, strained geometry

*Estimated based on analogous compounds.

  • Cyclobutane vs. Linear Chains : The cyclobutane ring imposes a dihedral angle of ~12.8° (observed in strained cyclobutanes) , increasing steric hindrance compared to linear alkyl Grignard reagents. This strain may reduce thermal stability but enhance reactivity in certain reactions.
  • Electronic Effects: Cyclobutane's electron-donating/withdrawing properties depend on substituents. For example, CF₃-substituted cyclobutanes exhibit larger dihedral angles and higher oxidation potentials compared to methoxy-substituted analogues .

Table 2: Reactivity Comparison in Common Reactions

Reaction Type Ethyl MgBr Vinyl MgBr Magnesium Cyclobutane Bromide (Predicted)
Nucleophilic Addition High yield (e.g., 98% in ketone reduction ) Moderate (e.g., 63% yield in tertiary alcohol formation ) Likely slower due to steric hindrance
Cross-Coupling Compatible with Pd catalysts Limited due to sp² hybridization Potential for unique cyclobutane-functionalized products
Stability in THF Stable Sensitive to moisture Moderate (strain may increase sensitivity)
  • Steric Effects : The cyclobutane ring may hinder nucleophilic attack, as seen in hindered Grignard reagents. For example, tertiary alcohol formation with vinyl magnesium bromide yields 63% efficiency , suggesting similar challenges for the cyclobutane analogue.
  • Functionalization Potential: Cyclobutane rings are valued in medicinal chemistry for conformational restriction . Magnesium cyclobutane bromide could enable the synthesis of strained bioactive molecules, such as γ-cyclobutane amino acids .

Comparison with Other Magnesium Halides

  • Magnesium Oxybromides (MOB-318/518) : These compounds feature Mg–O–Br bonding rather than direct Mg–C bonds. They exhibit higher thermal stability (suitable for cement composites) but lack the nucleophilic carbon center critical for Grignard reactivity .
  • Magnesium Molybdate (MgMoO₄): An inorganic salt with distinct applications in catalysis (e.g., oxidative dehydrogenation of alkanes ), contrasting sharply with the organic synthesis focus of Grignard reagents.

Research Findings and Challenges

  • Synthetic Limitations : Base treatments may compromise diastereoselectivity in cyclobutane derivatives, as observed in related systems .
  • Characterization : Single-crystal X-ray analysis is critical for confirming cyclobutane-containing structures, as demonstrated for sulfone derivatives .
  • Safety : Handling reactive magnesium compounds requires stringent protocols, including anhydrous conditions and inert atmospheres .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium;cyclobutane;bromide
Reactant of Route 2
Magnesium;cyclobutane;bromide

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